N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide
Description
N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromenyl group, a morpholine ring, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-2-25-13-14-12-22(8-10-26-14)19(24)20-11-18(23)21-16-7-9-27-17-6-4-3-5-15(16)17/h3-6,14,16H,2,7-13H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUOWOSALUUDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CCO1)C(=O)NCC(=O)NC2CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation Reaction: The chromenyl intermediate is then reacted with an amine to form the amide linkage. This step often requires the use of coupling reagents such as carbodiimides.
Morpholine Ring Introduction: The morpholine ring is introduced through nucleophilic substitution reactions, where the ethoxymethyl group is attached to the morpholine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinones.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The chromenyl group may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(methoxymethyl)morpholine-4-carboxamide
- N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(propoxymethyl)morpholine-4-carboxamide
Uniqueness
N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxymethyl group provides a balance between hydrophilicity and lipophilicity, enhancing its versatility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
